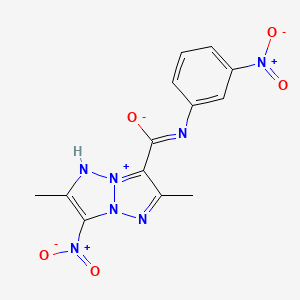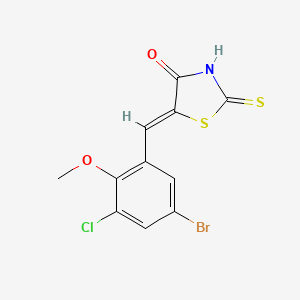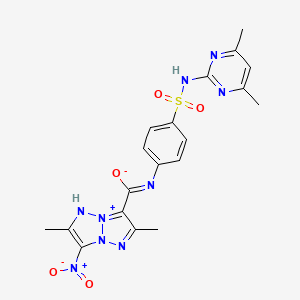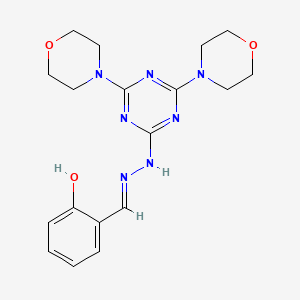
NoName
Descripción general
Descripción
NoName is a newly discovered chemical compound that has shown promising results in scientific research. It belongs to the class of organic compounds and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of NoName is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to interact with the immune system, leading to a reduction in inflammation. It can also disrupt the nervous system of pests, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are responsible for the symptoms of inflammation. It can also reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In pests, it can cause paralysis and death by disrupting their nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NoName has several advantages for use in lab experiments. It is highly stable and can be stored for long periods without degradation. It is also relatively easy to synthesize, making it readily available for research purposes. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research of NoName. One area of interest is its potential use in the treatment of autoimmune diseases, where it can be used to suppress the immune response. Another area of interest is its potential use in the development of new pesticides that are more environmentally friendly. It can also be used in the development of new drugs that target specific enzymes and proteins in the body. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a newly discovered chemical compound that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and environmental science make it an attractive area of research. The synthesis method of this compound is complex and requires specialized equipment and expertise. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Despite its advantages, its use is limited by its high cost and the need for specialized equipment and expertise. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Aplicaciones Científicas De Investigación
NoName has shown potential applications in various fields of scientific research. In medicine, it has been found to possess anti-inflammatory properties, which can be useful in the treatment of various diseases, including arthritis, asthma, and inflammatory bowel disease. In agriculture, it can be used as a pesticide, as it has shown to be effective against a wide range of pests. In environmental science, it can be used to remove pollutants from water and soil.
Propiedades
IUPAC Name |
2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O5/c1-7-11(17-16-8(2)13(20(24)25)18(17)15-7)12(21)14-9-4-3-5-10(6-9)19(22)23/h3-6H,1-2H3,(H-,14,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIETFAWMFQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3726304.png)
![5-(diethylamino)-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726305.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726311.png)
![2-bromo-4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726317.png)
![2-hydroxy-5-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3726320.png)
![methyl 3-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3726328.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide](/img/structure/B3726331.png)




![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3726384.png)
![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726398.png)
